Very Long Chain Acyl-CoA Synthetase Substrate Specificity: Chain Length Discrimination (C23 vs. C20/C24)
Very long-chain acyl-CoA synthetase (VLACS) exhibits isoform-dependent chain-length specificity. Evidence indicates that VLACS isoforms preferentially activate fatty acids containing ≥22 carbons, which is a prerequisite for subsequent peroxisomal β-oxidation [1]. 11-Methyltricosanoyl-CoA, derived from a 23-carbon branched fatty acid, meets this critical chain-length threshold for efficient peroxisomal processing, whereas long-chain fatty acyl-CoAs (C12-C20) are primarily directed toward mitochondrial β-oxidation [2].
| Evidence Dimension | Acyl-CoA synthetase substrate chain-length preference |
|---|---|
| Target Compound Data | C23 branched acyl-CoA |
| Comparator Or Baseline | Long-chain acyl-CoA (C12-C20) |
| Quantified Difference | Qualitative difference in metabolic routing: peroxisomal vs. mitochondrial β-oxidation |
| Conditions | Cellular fatty acid activation and trafficking pathways |
Why This Matters
This metabolic routing difference determines the physiological relevance of 11-methyltricosanoyl-CoA for VLCFA and peroxisome research, making generic long-chain acyl-CoAs inappropriate substitutes.
- [1] Very long-chain acyl-CoA synthetase. HandWiki. 2024. View Source
- [2] Human Metabolome Database. HMDB0300776: 11-Methyltricosanoyl-CoA. 2021. View Source
